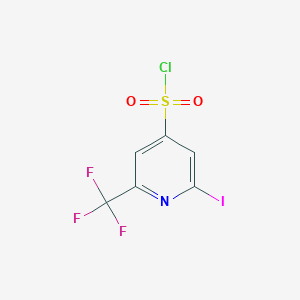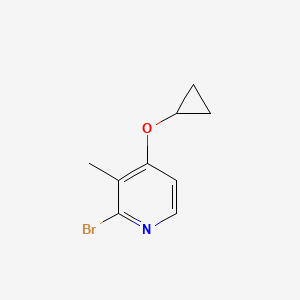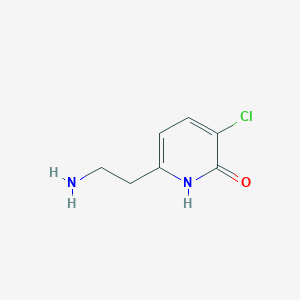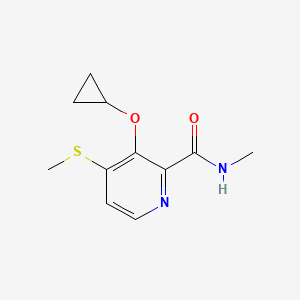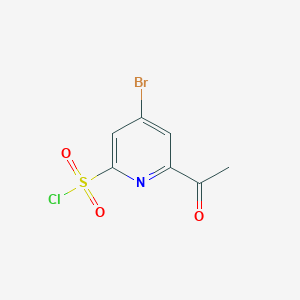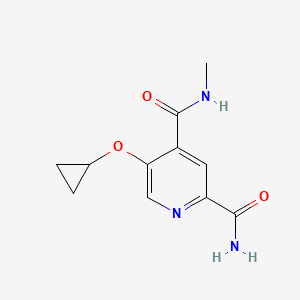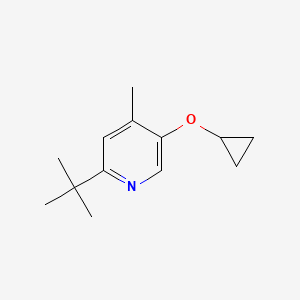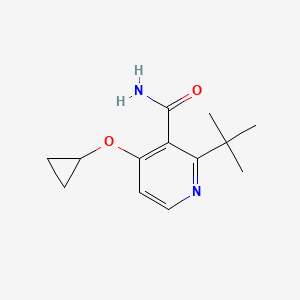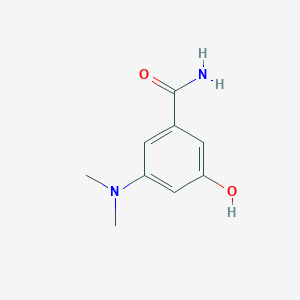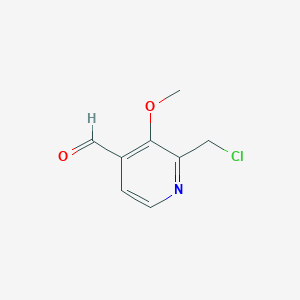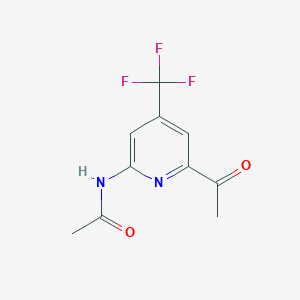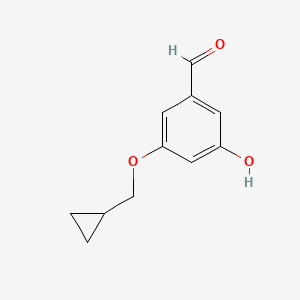![molecular formula C8H5ClF3NO B14842951 1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with an ethanone moiety
準備方法
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.
Reaction with Acetylating Agents: The pyridine derivative is then reacted with acetylating agents such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their function.
類似化合物との比較
1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds such as:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the ethanone moiety, making it less versatile in certain synthetic applications.
2-Chloro-5-(trifluoromethyl)pyridine: Differently substituted, leading to variations in reactivity and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A more complex derivative with additional functional groups, used in specific pharmaceutical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C8H5ClF3NO |
|---|---|
分子量 |
223.58 g/mol |
IUPAC名 |
1-[3-chloro-5-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-5(8(10,11)12)2-13-3-6(7)9/h2-3H,1H3 |
InChIキー |
UMUADHKOOMLLHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


